molecular formula C15H16BrN5OS B2570350 5-Bromo-2-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine CAS No. 1210490-21-3

5-Bromo-2-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine

Cat. No.: B2570350
CAS No.: 1210490-21-3
M. Wt: 394.29
InChI Key: KNFJFNUGDXDLIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a bromopyrimidine core substituted with a piperazine ring, which is further functionalized with a methylsulfanyl pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The bromine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The bromopyrimidine core can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperazine ring and the methylsulfanyl pyridine moiety may enhance binding affinity and specificity to the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine is unique due to the presence of the methylsulfanyl pyridine moiety, which can impart distinct chemical and biological properties compared to other bromopyrimidine derivatives. This functional group can enhance the compound’s reactivity and binding affinity in various applications.

Properties

IUPAC Name

[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN5OS/c1-23-13-12(3-2-4-17-13)14(22)20-5-7-21(8-6-20)15-18-9-11(16)10-19-15/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFJFNUGDXDLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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